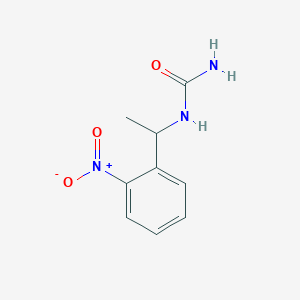

1-(1-(2-Nitrophenyl)ethyl)urea

Description

Overview of Nitrophenyl-Containing Compounds in Organic Synthesis and Biological Systems

Nitrophenyl-containing compounds are of significant interest in both organic synthesis and the study of biological systems. The nitro group is a versatile functional group that can be readily transformed into other functionalities, such as amines, making nitroaromatic compounds valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. researchgate.net In biological contexts, the nitro group can influence a molecule's electronic properties and polarity, which can enhance its interaction with biological targets. nih.gov The presence of a nitro group can also lead to specific biological activities. For instance, some nitro compounds undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to effects like oxidative stress. evitachem.com This reactivity is harnessed in the design of certain antimicrobial agents. nih.gov The study of nitrophenyl compounds also extends to understanding their potential environmental impact and role in biological pathways. solubilityofthings.com

Contextualization of 1-(1-(2-Nitrophenyl)ethyl)urea within Substituted Urea (B33335) Chemical Space

This compound belongs to the broad class of substituted ureas. The "chemical space" of substituted ureas is vast, with variations arising from the nature of the substituents on the urea nitrogens. nih.gov These substituents significantly influence the molecule's conformation, electronic properties, and, consequently, its biological activity. nih.gov Specifically, this compound is an unsymmetrically disubstituted urea, featuring a chiral 1-(2-nitrophenyl)ethyl group on one nitrogen and an unsubstituted amino group on the other.

The presence of the 2-nitrophenyl group introduces specific electronic and steric features. The nitro group is electron-withdrawing, which can affect the hydrogen bonding capabilities of the adjacent urea N-H group. The ortho position of the nitro group on the phenyl ring can also impose conformational constraints on the molecule. The chiral center at the ethyl substituent introduces the possibility of stereoisomerism, with the (R) and (S) enantiomers potentially exhibiting different biological activities. The exploration of such substituted ureas is a key area of research in the quest for new bioactive molecules. nih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic interest in this compound stems from the convergence of the properties of its constituent functional groups. The primary objectives of research into this compound include:

Synthesis and Characterization: Developing efficient synthetic routes to obtain the compound and its potential stereoisomers. rsc.orgdergipark.org.tr This includes detailed characterization using spectroscopic and crystallographic techniques to determine its precise structure and conformation. rsc.org

Investigation of Physicochemical Properties: Studying properties such as solubility, stability, and electronic characteristics, which are crucial for understanding its behavior in different environments. epa.govontosight.ai

Exploration of Biological Activity: Screening the compound for potential therapeutic applications, driven by the known bioactivities of both urea and nitrophenyl derivatives. hilarispublisher.comontosight.ai This could include assays for anticancer, antimicrobial, or enzyme inhibitory activities.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure, such as the position of the nitro group or the nature of the substituents, affect its biological activity. This provides valuable insights for the design of more potent and selective analogs.

A study by Parveen et al. synthesized a series of N-nitrophenyl-N'-(alkyl/aryl)urea derivatives, including N-(2-Nitrophenyl)-N'-(1'-phenylethyl)urea, and evaluated their antidepressant activity. hilarispublisher.com This highlights the potential of this class of compounds in neuroscience research. hilarispublisher.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 482576-65-8 | epa.govbldpharm.com |

| Molecular Formula | C9H11N3O3 | epa.govbldpharm.com |

| Molecular Weight | 209.20 g/mol | bldpharm.com |

| Monoisotopic Mass | 209.080041 g/mol | epa.gov |

Synthesis of the 1-(2-Nitrophenyl)ethyl Moiety

The 1-(2-nitrophenyl)ethyl fragment is a chiral structure that requires specific synthetic strategies to control both stereochemistry and the position of the nitro group on the aromatic ring.

1 Enantioselective Synthesis of Chiral 1-Phenylethyl Precursors

Achieving high enantiopurity for the 1-(2-nitrophenyl)ethyl amine precursor is critical for many applications. Several methods exist for the enantioselective synthesis of chiral amines. These often involve asymmetric reduction of a corresponding ketone or imine, or the resolution of a racemic mixture.

While specific methods for (R)-1-(2-nitrophenyl)ethanamine are not extensively detailed in the provided results, general methodologies for related structures can be applied. For instance, processes have been developed for the synthesis of (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol, a key intermediate for other compounds, which underscores the importance of controlling stereochemistry in nitrophenyl-containing pharmaceuticals. googleapis.com The synthesis of chiral amines like (R)-2-p-nitrophenyl ethylamino-1-phenylethyl alcohol often involves steps such as oxidation of an alcohol to a ketone, followed by a reductive amination step where chirality is introduced. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-6(11-9(10)13)7-4-2-3-5-8(7)12(14)15/h2-6H,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTYLMDRHRHLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697578 | |

| Record name | N-[1-(2-Nitrophenyl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482576-65-8 | |

| Record name | N-[1-(2-Nitrophenyl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Intricate Chemical Reactivity and Mechanistic Transformations of 1 1 2 Nitrophenyl Ethyl Urea

Reactivity at the Urea (B33335) Moiety

The urea group, characterized by a carbonyl flanked by two nitrogen atoms, is a versatile functional group. While generally stable, its reactivity can be modulated to participate in a variety of transformations, including alkylation, hydrolysis, and cyclization.

N-Alkylation and O-Alkylation Reactions

The direct alkylation of ureas can be complex, as it presents two competing nucleophilic sites: the nitrogen atoms and the carbonyl oxygen. This can lead to a mixture of N-alkylated and O-alkylated (isourea) products. Historically, direct N-alkylation was considered challenging, with many conventional methods favoring the formation of isoureas. google.com For instance, reactions with alkyl halides or dialkyl sulfates often lead to O-alkylation as the primary pathway. google.com

However, modern synthetic methods have enabled selective N-alkylation. The use of a phase transfer catalyst in the presence of a solid base can effectively direct the alkylation to the nitrogen atom. google.comgoogle.com This approach allows for the introduction of various alkyl groups onto the urea nitrogen atoms. For 1-(1-(2-Nitrophenyl)ethyl)urea, alkylation could potentially occur at either the N1 or N3 nitrogen. The N1 nitrogen, being adjacent to the chiral center and the aromatic ring, may exhibit different reactivity compared to the terminal N3 nitrogen due to steric and electronic factors. Iridium-catalyzed reactions with alcohols have also been developed as an alternative method for the N-alkylation of ureas. uno.edu

The choice of alkylating agent, base, and catalyst is critical in determining the reaction's outcome, as summarized in the table below.

| Reaction Type | Reagent/Conditions | Major Product | Comments |

| O-Alkylation | Alkyl Halides or Dialkyl Sulfates (conventional methods) | O-alkyl isourea | Generally considered the kinetic product. google.com |

| N-Alkylation | Alkylating agent, solid base, phase transfer catalyst | N-alkyl urea | Provides a route to selectively functionalize the nitrogen atoms. google.com |

| N-Alkylation | Benzyl Alcohols, Iridium catalyst | N-alkyl urea | Represents a modern, catalytic approach to N-alkylation. uno.edu |

Hydrolysis and Degradation Pathways

Ureas are generally stable to hydrolysis, with the non-enzymatic degradation in aqueous solution being an exceedingly slow process. nih.govresearchgate.net The degradation of substituted ureas can proceed through several pathways, depending on the conditions.

Under neutral or acidic conditions, the mechanism is believed to involve the slow elimination of an amine to generate a transient isocyanate intermediate. nih.gov This isocyanate is then rapidly hydrolyzed by water to form a carbamic acid, which subsequently decomposes to yield an amine and carbon dioxide. For this compound, this would result in the formation of 1-(2-nitrophenyl)ethan-1-amine and ammonia (B1221849).

Thermal degradation of urea derivatives often follows a similar pathway, proceeding through a four-center pericyclic reaction to produce an isocyanate and an amine. acs.org The stability and degradation rate are significantly influenced by the nature of the substituents on the nitrogen atoms.

| Condition | Proposed Pathway | Key Intermediate | Final Products |

| Aqueous Hydrolysis | Slow elimination-addition | Isocyanate | 1-(2-Nitrophenyl)ethan-1-amine, Ammonia, Carbon Dioxide nih.govnih.gov |

| Thermal Degradation | Pericyclic Elimination | Isocyanate | 1-(2-Nitrophenyl)ethan-1-amine, Isocyanate acs.org |

| Microbial Degradation | Enzymatic Hydrolysis | Varies by organism | Various metabolites cambridge.org |

Cyclization Reactions and Heterocycle Formation

The structure of this compound is well-suited for intramolecular cyclization reactions, offering a pathway to various heterocyclic scaffolds. The proximity of the urea moiety to the 2-nitrophenyl group enables reactions that can forge new rings.

A particularly relevant transformation is the intramolecular cyclization involving the nitro group and the urea functionality. For example, related o-nitro ureas have been shown to undergo cyclization to form 3,4-dihydroisoquinolin-1(2H)-one scaffolds through a sequence of reactions that may include photoisomerization and nucleophilic addition. researchgate.net Another potential pathway involves the reduction of the nitro group to an amine, followed by an intramolecular reaction between the newly formed aniline (B41778) and the urea moiety. This type of reaction, often catalyzed by metals like palladium, can lead to the formation of benzoimidazolones. organic-chemistry.org Such cyclizations are valuable in medicinal chemistry for creating rigid, pharmacologically active structures. organic-chemistry.org

Transformations of the 2-Nitrophenyl Group

The 2-nitrophenyl group is a key component of the molecule, offering reaction sites for both reduction of the nitro group and substitution on the aromatic ring.

Catalytic Reduction of the Nitro Group to Amine Functionality

The reduction of an aromatic nitro group to its corresponding aniline is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.org This conversion can be achieved using a variety of reagents and catalytic systems, with catalytic hydrogenation being a common and efficient method. commonorganicchemistry.com

The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. commonorganicchemistry.com Other catalysts such as Raney nickel and platinum(IV) oxide are also frequently employed. wikipedia.org Alternatively, transfer hydrogenation using a hydrogen donor like formic acid or sodium hydrosulfite can be used. wikipedia.org Metal-based reductions in acidic media, such as with iron (Fe), tin (Sn), or tin(II) chloride (SnCl2), provide another classic and reliable route to anilines. commonorganicchemistry.com The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. The product of this reaction is 1-(1-(2-aminophenyl)ethyl)urea, a key intermediate for further functionalization, such as the cyclization reactions mentioned previously.

| Catalyst/Reagent | Hydrogen Source | Typical Conditions | Key Advantages |

| Palladium on Carbon (Pd/C) | H₂ Gas | Methanol or Ethanol solvent, RT or slightly elevated temp. | High efficiency, clean reaction. commonorganicchemistry.com |

| Raney Nickel | H₂ Gas | Ethanol solvent, elevated temp. and pressure. | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Iron (Fe) | Acid (e.g., HCl, Acetic Acid) | Refluxing solvent. | Mild, tolerates other reducible groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acid (e.g., HCl) | Concentrated HCl, RT or gentle heating. | Mild, good for sensitive substrates. wikipedia.org |

Electrophilic Aromatic Substitution Patterns on the Nitrophenyl Ring

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the ring. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. makingmolecules.com

In this compound, the aromatic ring has two substituents: the nitro group (-NO₂) at position 2 and the 1-(ethylurea) group at position 1.

Nitro Group (-NO₂): This group is strongly electron-withdrawing due to both resonance and inductive effects. Consequently, it is a powerful deactivating group, making the ring much less reactive towards electrophiles than benzene. youtube.com It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (positions 4 and 6).

1-(Ethylurea) Group (-CH(CH₃)NHCONH₂): This group is classified as an alkyl group with further substitution. Alkyl groups are generally weakly electron-donating through induction and are ortho, para-directors.

| SEAr Reaction | Typical Reagents | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(1-(4,6-Dinitrophenyl)ethyl)urea |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(1-(4-Bromo-2-nitrophenyl)ethyl)urea |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(1-(1-Ureidoethyl)-3-nitrobenzene)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Likely unreactive due to strong deactivation. |

Photochemical Reactivity of the 1-(2-Nitrophenyl)ethyl Moiety

The photochemical behavior of the 1-(2-nitrophenyl)ethyl (NPE) group, a key component of this compound, is characterized by its light-sensitive nature, which enables its use as a photolabile protecting group. Upon irradiation with UV light, the NPE moiety undergoes a series of intricate intramolecular reactions, leading to the cleavage of the bond connecting it to the protected substrate, in this case, the urea functionality. This reactivity is central to applications where the controlled release of a molecule is desired.

Detailed Photolytic Cleavage Mechanisms

The photolytic cleavage of compounds containing the 1-(2-nitrophenyl)ethyl group is initiated by the absorption of a photon, typically in the near-UV range, which excites the ortho-nitrobenzyl system. The primary photochemical event is a rapid intramolecular hydrogen abstraction. nih.govuni-konstanz.de The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon adjacent to the phenyl ring and the ethyl group). This process is a Norrish type II-like reaction, leading to the formation of a transient biradical species that quickly rearranges into an aci-nitro intermediate. nih.gov

This initial step is the cornerstone of the entire cleavage cascade. From the aci-nitro intermediate, the reaction can proceed through several pathways. The dominant pathway for compounds like this compound involves the formation of a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org This is followed by rearrangement and subsequent breakdown.

The general mechanism can be summarized as follows:

Photoexcitation: The 2-nitrophenyl group absorbs a photon.

Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen from the benzylic carbon.

Intermediate Formation: Formation of a transient aci-nitro intermediate.

Cyclization & Rearrangement: The aci-nitro intermediate cyclizes and rearranges, often involving 1,3-dihydrobenz[c]isoxazol-1-ol and hemiacetal intermediates. acs.orgresearchgate.net

Product Release: Breakdown of the final intermediate releases the protected group and 2-nitrosoacetophenone.

Formation and Decomposition Pathways of Aci-nitro Intermediates

The aci-nitro species is a pivotal, albeit transient, intermediate in the photorelease mechanism. acs.org It is formed within nanoseconds of the initial laser flash and is characterized by a strong absorption maximum around 400 nm. uni-konstanz.deacs.org The formation of this intermediate is the result of the intramolecular hydrogen transfer from the benzylic carbon to the oxygen of the nitro group. nih.gov

Once formed, the aci-nitro intermediate exists in a protolytic dissociation equilibrium with its corresponding anion, the nitronate. uni-konstanz.de The position of this equilibrium is highly dependent on factors such as solvent basicity and pH. uni-konstanz.de The subsequent fate of the aci-nitro intermediate is dictated by two competing reaction channels:

Productive Cleavage Pathway: This pathway leads to the release of the protected molecule. It proceeds from the aci-nitro intermediate (or its anion) through further rearrangements, including the formation of cyclic intermediates. uni-konstanz.deacs.org For many NPE-protected compounds, this involves a β-elimination reaction that occurs from the anionic form (nitronate), yielding the released substrate along with 2-nitrostyrene. uni-konstanz.de

Unproductive Pathway: This channel competes with the release pathway and involves the rearrangement of the undissociated aci-nitro compound to form a nitrosobenzene (B162901) derivative, without releasing the protected molecule. uni-konstanz.de

Laser flash photolysis studies on various 2-(2-nitrophenyl)ethyl compounds have kinetically characterized this equilibrium. For instance, the decay of the photochemically generated aci-nitro intermediate from a 1-(2-nitrophenyl)ethyl ether at pH 7.0 and 2°C was observed to have a rate constant of 5020 s⁻¹, a rate significantly faster than the final product release (0.11 s⁻¹), highlighting that subsequent steps involving other intermediates are rate-limiting. researchgate.net

Influence of Solvent Conditions on Photoreaction Channels

Solvent conditions play a critical role in modulating the efficiency and pathway of the photochemical reaction of the 1-(2-nitrophenyl)ethyl moiety. uni-konstanz.de The solvent can influence the stability of the excited state, the lifetime and reactivity of the intermediates, and the position of the protolytic equilibrium of the aci-nitro species. acs.orgnih.gov

The balance between the productive cleavage pathway and the unproductive formation of nitroso byproducts is particularly sensitive to solvent basicity and acidity. uni-konstanz.de

In aqueous solutions or mixed aqueous-organic solvents (e.g., MeCN/H₂O), the presence of water facilitates the protolytic dissociation of the aci-nitro intermediate to its anion. uni-konstanz.de This anionic form is often the species that leads to the desired β-elimination and release of the protected molecule. uni-konstanz.de Increasing the water content generally enhances the rate and extent of this dissociation. uni-konstanz.de

In aprotic or less basic solvents (e.g., H₂O-free MeCN), the undissociated aci-nitro form is more prevalent. This condition tends to favor the unproductive pathway, leading to the formation of the nitrosobenzene derivative with no release of the caged compound. uni-konstanz.de

Under highly acidic conditions (e.g., higher concentrations of HCl in H₂O/MeCN), the equilibrium is shifted back towards the undissociated aci-nitro species, which can also suppress the desired cleavage reaction. uni-konstanz.de

Therefore, by carefully selecting the solvent system and controlling the pH, it is possible to control the yield ratio of the two competing reaction channels. uni-konstanz.de The polarity of the solvent also affects the rate of photolysis, with studies on other photosensitive compounds like riboflavin (B1680620) showing a linear dependence of the reaction rate on the solvent's dielectric constant, suggesting stabilization of dipolar intermediates in more polar environments. nih.gov

Stability Studies under Varied Chemical and Environmental Stressors

While the photochemical lability of this compound is its defining characteristic for controlled-release applications, its stability under non-photolytic conditions is crucial for storage, handling, and predicting its environmental fate. No specific stability studies for this compound were found; however, its stability can be inferred from the known behavior of its constituent functional groups: the urea linkage and the nitroaromatic system.

Chemical Stressors:

Hydrolysis: The urea functional group is susceptible to hydrolysis, which breaks the C-N bonds to yield an amine, an isocyanate intermediate, and ultimately carbon dioxide and ammonia or amines. The rate of urea hydrolysis is highly dependent on pH and temperature. Generally, urea is most stable in the pH range of 4 to 8. nih.gov Outside this range, both acidic and basic conditions can catalyze its decomposition. nih.govuctm.edu The presence of the bulky nitrophenyl)ethyl group may sterically hinder the approach of nucleophiles, potentially slowing the hydrolysis rate compared to simpler ureas. illinois.edu

Oxidation: The nitroaromatic group is relatively resistant to oxidation. However, advanced oxidation processes (AOPs), such as those involving hydroxyl radicals (e.g., Fenton chemistry) or ozone, can degrade the aromatic ring. researchgate.netnih.gov Such aggressive conditions would lead to the complete breakdown of the molecule.

Reduction: The nitro group is readily susceptible to chemical reduction. In anaerobic environments or in the presence of reducing agents (e.g., zero-valent iron), the nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino groups. nih.govarizona.edunih.gov This transformation would significantly alter the photochemical properties of the molecule, rendering it insensitive to light-induced cleavage.

Environmental Stressors:

Temperature: Nitroaromatic compounds can undergo thermal decomposition, although this typically requires elevated temperatures. acs.org Studies on nitrophenols show they are hazardous due to their thermal instability. acs.org The urea linkage is also less stable at higher temperatures, with decomposition rates increasing significantly with rising temperature. nih.gov Therefore, this compound is expected to have limited long-term stability at elevated temperatures.

Structure Activity Relationship Sar and Derivatives Research for 1 1 2 Nitrophenyl Ethyl Urea Analogues

Systematic Modification of the 2-Nitrophenyl Substituent

The 2-nitrophenyl group is a crucial component of the lead compound, offering a scaffold for extensive modification. Its electronic properties and substitution pattern can significantly influence binding affinity and interaction with biological targets.

The position of the nitro group on the phenyl ring is paramount, as it dictates the electronic and steric profile of the molecule. The nitro group is a strong electron-withdrawing group, and its presence is often essential for biological activity. mdpi.comnih.gov In many bioactive nitroaromatic compounds, the nitro group itself acts as a key pharmacophore, with its effects being mediated through redox reactions within cells. mdpi.comnih.gov The reduction of the nitro group can lead to the formation of reactive intermediates that may be responsible for the compound's mechanism of action. nih.gov

The specific placement—ortho, meta, or para—alters the molecule's interaction with target sites. For instance, studies on nitro-substituted chalcones have shown that the position of the nitro group plays a significant role in their anti-inflammatory and vasorelaxant activities. nih.gov While the ortho position (as in the parent compound) may create a specific steric and electronic environment conducive to activity, moving the group to the meta or para position can drastically alter these properties. A para-nitro substituent, for example, might maximize the electron-withdrawing effect through resonance, potentially enhancing interactions with electron-rich pockets in a target protein. Conversely, the ortho position can lead to unique intramolecular interactions that constrain the conformation of the ethyl-urea side chain.

| Nitro Group Position | Anticipated Impact on Molecular Properties | Potential Effect on Biological Activity |

|---|---|---|

| Ortho (Parent) | Potential for intramolecular hydrogen bonding, steric hindrance influencing side-chain conformation. | Baseline activity; specific conformation may be optimal for target binding. |

| Meta | Primarily inductive electron-withdrawing effect; less resonance effect compared to ortho/para. | May decrease activity if resonance effect is critical for binding or redox cycling. |

| Para | Strongest electron-withdrawing effect via resonance; alters overall molecular polarity. | Could enhance activity by strengthening electronic interactions or altering redox potential. nih.gov |

Introducing other substituents onto the phenyl ring, such as halogens, alkyl, or alkoxy groups, provides another axis for optimization. Halogenation, in particular, can modulate lipophilicity, electronic character, and metabolic stability. The introduction of chlorine or bromine atoms at the ortho position of phenylureas can promote the formation of intramolecular hydrogen bonds, which preorganizes the molecule into a specific conformation for binding. mdpi.com Research on other bioactive molecules has shown that a halogen atom in the ortho position of a phenyl substituent can enhance the therapeutic action.

Substitutions at other positions can also be beneficial. For example, the presence of a chlorine atom in the aromatic ring of certain urea (B33335) derivatives has been shown to increase binding affinity to receptors. Small alkyl groups like methyl or electron-donating groups like methoxy (B1213986) can also be explored to probe for additional hydrophobic or hydrogen-bonding interactions within the target's binding site.

| Substituent | Position | Observed/Potential Impact on Activity in Urea Analogues | Reference Principle |

|---|---|---|---|

| Chloro | Ortho | Can induce a favorable conformation through intramolecular hydrogen bonding. | mdpi.com |

| Fluoro | Para | Increases metabolic stability and can act as a hydrogen bond acceptor. | |

| Methyl | Para | Adds a small hydrophobic element for potential van der Waals interactions. | |

| Methoxy | Para | Can act as a hydrogen bond acceptor and introduces a polar element. |

Exploration of the Ethyl Linker Modifications

The ethyl linker connecting the nitrophenyl ring to the urea moiety is not merely a spacer; its length, rigidity, and stereochemistry are critical determinants of biological activity.

Altering the length of the alkyl chain can significantly impact how the molecule fits into its binding site. Increasing the chain length from ethyl to propyl or butyl can enhance hydrophobic interactions, although excessive length may introduce a steric penalty or undesirable physical properties. In studies of N-alkyl-N'-(2-benzylphenyl)ureas, the length of the alkyl chain was found to be a critical factor influencing their properties. Similarly, research on benzoyl-thiourea derivatives showed that progressively increasing the alkyl chain length systematically altered the inhibitory magnitude. Introducing branching, such as replacing the ethyl group with an isopropyl group, can introduce steric bulk that may improve selectivity for a specific target by excluding binding to other proteins.

The ethyl linker in 1-(1-(2-nitrophenyl)ethyl)urea contains a chiral center at the carbon atom attached to the phenyl ring. Stereochemistry is known to play a pivotal role in the biological activity of chiral compounds, as enantiomers can exhibit dramatically different interactions with chiral biological targets like enzymes and receptors. The spatial arrangement of atoms is crucial for a precise "lock and key" fit with a receptor.

Research on a closely related series of 1-phenyl-3-(1-phenylethyl)urea derivatives demonstrated the profound impact of chirality. In that study, the (S)-enantiomer was the basis for the lead compound. When it was replaced with the (R)-phenylethylamino group, the resulting compound showed a significant difference in activity, underscoring the stereochemical sensitivity of the target interaction. This highlights that the biological activity of this compound is likely to be highly dependent on the absolute configuration at this stereocenter. Therefore, the synthesis and evaluation of enantiomerically pure (R)- and (S)-isomers are essential to identify the eutomer (the more active enantiomer) and to maximize therapeutic efficacy.

| Compound Series | Stereoisomer | Relative Activity Profile | Key Finding |

|---|---|---|---|

| 1-phenyl-3-(1-phenylethyl)urea Analogues | (S)-enantiomer | Higher Activity | Biological target shows clear stereopreference for one enantiomer over the other. |

| (R)-enantiomer | Lower Activity |

Introducing rigidity or altering the electronic nature of the linker can lead to improved activity. The incorporation of a double bond to create a vinyl linker would restrict conformational flexibility, locking the nitrophenyl ring and urea moiety into a more planar arrangement. This can be advantageous if this constrained conformation more closely matches the bound state of the molecule, but detrimental if flexibility is required for binding.

Derivatization of the Urea Backbone

The urea moiety, -NH-C(=O)-NH-, is a common functional group in medicinal chemistry, prized for its structural rigidity and ability to form multiple hydrogen bonds. Derivatization of this backbone in analogues of this compound is a key strategy for modulating biological activity. Modifications typically involve substitution on one or both nitrogen atoms, which can significantly alter the compound's electronic properties, conformation, and steric profile.

The substitution pattern on the nitrogen atoms of the urea core has profound implications for the molecule's three-dimensional shape, or conformation. The relative orientation of the substituents is crucial as it dictates how the molecule fits into a biological target's binding site. The planarity of the urea group is influenced by the nature of its substituents, and rotation around the C-N bonds can be restricted.

In N,N'-diaryl ureas, studies have shown a general preference for a conformation where the two aryl rings are positioned anti to the urea oxygen atom. researchgate.net However, introducing further substitutions, such as methyl groups on the nitrogen atoms (N,N'-diaryl N,N'-dimethyl ureas), can shift the preference towards a cis conformation of the aryl rings. nih.govmanchester.ac.uk The steric bulk of the substituents plays a significant role; particularly large groups may force one of the aryl rings to rotate away from the other to avoid steric clash. nih.gov

The conformational preferences are generally categorized by the geometry around the C-N amide bonds, which can be cis or trans, and the orientation of the N-substituent relative to the rest of the molecule, often described as syn or anti. osti.gov These preferences are not merely theoretical, as they determine the spatial arrangement of key interaction groups, directly impacting binding affinity. Strategic N,N'-disubstitution can therefore "lock" an analogue into a more biologically active conformation.

Table 1: Conformational Preferences in N,N'-Disubstituted Urea Analogues

| Substitution Pattern | Predominant Conformation | Key Influencing Factors |

|---|---|---|

| N-Alkylurea | Anti geometry | Alkyl group size |

| N-Phenylurea | Trans isomer in a syn geometry | Aromatic ring interactions |

| N,N'-Diaryl urea | Aryl rings anti to urea oxygen | Minimization of steric hindrance |

Isosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of an atom or group with another that has similar physical or chemical properties. A classic isosteric replacement for the urea functional group is the thiourea (B124793) group, where the carbonyl oxygen is replaced by a sulfur atom. uomustansiriyah.edu.iq This seemingly minor change can lead to significant alterations in biological activity.

The switch from urea to thiourea modifies several key parameters:

Hydrogen Bonding: The sulfur atom in a thiourea is a poorer hydrogen bond acceptor compared to the oxygen in urea. However, the N-H protons of a thiourea are generally more acidic, making them stronger hydrogen bond donors. uomustansiriyah.edu.iq

Size and Lipophilicity: Sulfur is larger than oxygen, increasing the steric bulk of the core scaffold. This change also typically increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability.

Electronic Properties: The electronic distribution within the thiourea group differs from that of urea, which can influence its interaction with target proteins.

The biological consequences of this replacement are highly dependent on the specific biological target. In some cases, thiourea analogues exhibit enhanced potency compared to their urea counterparts. For example, in the development of inhibitors for certain enzymes, thiourea derivatives have shown significantly higher activity. researchgate.net Conversely, for other targets, the urea oxygen may be essential for a critical hydrogen bonding interaction, and its replacement with sulfur leads to a partial or complete loss of activity. nih.gov Therefore, the synthesis of thiourea isosteres is a valuable strategy to probe the specific binding requirements of a target and potentially improve activity. researchgate.netfigshare.com

Table 2: Illustrative Comparison of Biological Activity for Urea vs. Thiourea Analogues (Urease Inhibition)

| Compound Type | Example Structure | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Urea | N/A | Urease | 21.86 (Standard) | acs.org |

Note: Data presented is for general urease inhibitors to illustrate the concept of how isosteric replacement can modulate activity, as specific comparative data for this compound is not available. Compound 11a, while not a simple urea, shows significantly higher potency than the thiourea standard in this specific study.

Design Principles for Optimized Analogues Based on SAR Data

Based on the general principles of derivatization and isosteric replacement, a set of design strategies can be formulated for creating optimized analogues of this compound. These principles aim to leverage SAR data to enhance target-specific activity and improve drug-like properties.

Preservation and Optimization of the Core Scaffold: The urea or thiourea core is often a critical pharmacophore, acting as a rigid anchor that establishes key hydrogen bonds with the target protein. nih.gov Design efforts should focus on ensuring this core can adopt the optimal orientation for binding. For enzyme targets like urease, this core is known to interact with metal ions (e.g., nickel) in the active site. nih.gov

Systematic Exploration of Substituents: The substituents attached to the urea nitrogens (the 'R' and 'R' groups) explore distinct pockets of the binding site. For analogues of this compound, the 2-nitrophenyl)ethyl group would be one substituent, while the other nitrogen would be the site for introducing diversity. Modifications to the aromatic ring (e.g., adding electron-withdrawing or donating groups) or altering the ethyl linker can fine-tune interactions. acs.org

Conformational Control: As established, N-substitution directly influences molecular conformation. Introducing sterically demanding groups or groups capable of forming intramolecular hydrogen bonds can restrict rotational freedom. This pre-organizes the molecule into a bioactive conformation, which can lead to a significant increase in binding affinity and selectivity by reducing the entropic penalty of binding.

Target-Dependent Isosteric Replacement: The decision to use a urea versus a thiourea scaffold should be data-driven and dependent on the specific biological target. Both isosteres should be synthesized and evaluated early in a research program to determine which core provides a better foundation for further optimization. nih.gov Structure-based design, using X-ray crystallography or computational modeling of the target-ligand complex, can provide invaluable insight into whether the hydrogen bond accepting ability of the urea oxygen or the stronger donating ability of the thiourea N-H protons is more critical for activity. nih.gov

By integrating these principles, medicinal chemists can rationally design and synthesize new analogues of this compound with a higher probability of achieving the desired biological profile.

Advanced Spectroscopic and Structural Characterization of 1 1 2 Nitrophenyl Ethyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available ¹H NMR, ¹³C NMR, or 2D NMR data (COSY, HSQC, HMBC) for 1-(1-(2-Nitrophenyl)ethyl)urea could be located.

No data available.

No data available.

No data available.

Single-Crystal X-ray Diffraction (XRD) Studies

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, information regarding its solid-state conformation, geometry, and intermolecular interactions is not available.

No data available.

No data available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with high accuracy, which in turn allows for the determination of its elemental formula. pw.edu.pl For this compound, the chemical formula is C₉H₁₁N₃O₃. The theoretical monoisotopic mass of the neutral molecule is 209.0795 g/mol . In typical electrospray ionization (ESI) in positive mode, the molecule is protonated to form the [M+H]⁺ ion. HRMS can measure the mass-to-charge ratio (m/z) of this ion to several decimal places, allowing for unambiguous formula confirmation.

The calculated exact mass of the protonated molecule, [C₉H₁₂N₃O₃]⁺, provides a benchmark for experimental verification.

Table 1: Theoretical Exact Mass for Protonated this compound

| Ion Formula | Description | Calculated m/z |

|---|

Beyond determining the molecular formula, tandem mass spectrometry (MS/MS) coupled with HRMS provides detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For substituted urea (B33335) derivatives, a common fragmentation pathway involves the cleavage of the C-N bond of the urea moiety. nih.gov In the case of this compound, several key fragmentation pathways can be predicted.

A primary fragmentation event is the benzylic cleavage, which is favored due to the stability of the resulting cation. This involves the cleavage of the C-N bond between the ethyl group and the urea nitrogen, leading to the formation of a stable 2-nitrophenylethyl cation. Another significant fragmentation involves the cleavage across the urea group itself, often resulting in the elimination of an isocyanate moiety. nih.gov

Table 2: Predicted HRMS Fragmentation of [this compound+H]⁺

| Proposed Fragment Ion (m/z) | Ion Formula | Neutral Loss / Description |

|---|---|---|

| 151.0811 | [C₈H₁₁N₂O]⁺ | Loss of HNCO (Isocyanic Acid) |

| 150.0655 | [C₈H₈NO₂]⁺ | Benzylic cleavage, formation of 2-nitrostyrene radical cation after rearrangement |

| 135.0444 | [C₈H₇O₂]⁺ | Loss of NH₂CONH₂ (Urea) and H |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is exceptionally useful for identifying the functional groups present in a molecule, as each group has a characteristic set of vibrational frequencies. vscht.cz The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to its urea, nitrophenyl, and ethyl components.

The key functional groups and their expected vibrational frequencies are:

Urea Group (-NH-CO-NH₂): This group gives rise to several characteristic peaks. The N-H stretching vibrations typically appear as one or two bands in the 3200-3500 cm⁻¹ region. The carbonyl (C=O) stretching, often referred to as the "Amide I" band, is a strong absorption expected between 1630 and 1685 cm⁻¹. The N-H bending ("Amide II") vibration occurs around 1550-1640 cm⁻¹, and the C-N stretching vibration is found in the 1400-1460 cm⁻¹ range. researchgate.net

Nitro Group (-NO₂): Aromatic nitro compounds display two strong, characteristic stretching vibrations. The asymmetric stretching band appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching band is found between 1335 and 1370 cm⁻¹. researchgate.net

Aromatic Ring (C₆H₄): The presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹. C=C stretching vibrations within the ring produce bands of variable intensity in the 1450-1600 cm⁻¹ region. Out-of-plane (o.o.p.) C-H bending vibrations in the 675-900 cm⁻¹ range are indicative of the substitution pattern on the ring. vscht.cz

Alkyl Groups (-CH-, -CH₃): The aliphatic C-H stretching vibrations from the ethyl group are expected to appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3450 - 3200 | N-H Stretching | Urea (-NH, -NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 2970 - 2850 | C-H Stretching | Alkyl (Ethyl group) |

| 1685 - 1630 | C=O Stretching (Amide I) | Urea Carbonyl |

| 1620 - 1550 | N-H Bending (Amide II) | Urea (-NH, -NH₂) |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1560 - 1500 | Asymmetric NO₂ Stretching | Nitro Group |

| 1460 - 1400 | C-N Stretching | Urea |

| 1370 - 1335 | Symmetric NO₂ Stretching | Nitro Group |

Computational and Theoretical Investigations of 1 1 2 Nitrophenyl Ethyl Urea

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through to examine the electronic structure and properties of 1-(1-(2-Nitrophenyl)ethyl)urea. These methods, rooted in the principles of quantum mechanics, provide detailed information that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

For instance, a study on the related compound 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea using the B3LYP/6-311G(d,p) level of theory provides valuable comparative data. The optimized geometry of this analogue reveals key structural features that are likely to be mirrored in this compound.

Expected Molecular Geometry: The urea (B33335) moiety in N,N'-disubstituted ureas demonstrates a strong preference for a planar trans-trans conformation researchgate.net. This planarity arises from the delocalization of the nitrogen lone pairs into the carbonyl group, resulting in a partial double bond character for the C-N bonds. It is anticipated that this compound would also adopt this stable conformation.

Key Geometric Parameters (Analogous Data): Based on the analysis of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the following bond lengths and angles are representative of what would be expected for this compound dergipark.org.tr.

| Parameter | Expected Value (from analogue) |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N (Urea) Bond Lengths | ~1.38 Å |

| N-C-N Bond Angle | ~118° |

| O-C-N Bond Angles | ~121° |

| C-N-H Bond Angles | ~120° |

These parameters highlight the trigonal planar geometry around the carbonyl carbon and the nitrogen atoms of the urea group. The bond lengths are intermediate between single and double bonds, confirming the resonance stabilization within the urea moiety.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe the reactivity of a molecule. The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species.

The HOMO represents the ability of a molecule to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO signifies the ability to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive species.

For this compound, the FMO analysis would likely reveal the following:

HOMO: The HOMO is expected to be localized primarily on the urea moiety and the phenyl ring, particularly on the nitrogen and oxygen atoms which possess lone pairs of electrons. This distribution suggests that these regions are the most probable sites for electrophilic attack.

LUMO: The LUMO is anticipated to be concentrated on the 2-nitrophenyl group, especially on the nitro (NO₂) group, which is a strong electron-withdrawing group. This localization makes the nitro group and the adjacent aromatic ring susceptible to nucleophilic attack.

FMO Parameters from a Related Compound: A computational study on 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea provides analogous FMO data dergipark.org.tr.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.14 |

| ELUMO | -2.73 |

| HOMO-LUMO Gap (ΔE) | 4.41 |

The calculated HOMO-LUMO gap for this analogue suggests a molecule with considerable stability. Similar values would be expected for this compound, indicating a stable compound under normal conditions.

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green regions represent areas with a neutral or near-zero electrostatic potential.

For this compound, the MEP map would likely show:

Negative Potential (Red): The most negative potential is expected to be located around the oxygen atom of the carbonyl group in the urea moiety and the oxygen atoms of the nitro group. These regions are the primary sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential (Blue): The most positive potential is anticipated to be around the hydrogen atoms of the N-H groups in the urea moiety. These sites are susceptible to attack by nucleophiles and are strong hydrogen bond donors.

Neutral Potential (Green): The carbon atoms of the phenyl ring and the ethyl group would likely exhibit a more neutral potential.

The charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, further confirming the insights from the MEP map. This analysis would show significant negative charges on the oxygen atoms and positive charges on the hydrogen atoms of the N-H groups, consistent with their roles as centers of reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent.

Conformational Sampling and Dynamics in Solution

MD simulations of this compound in a solvent, such as water, would allow for the exploration of its conformational landscape. These simulations track the movements of all atoms in the system over a period of time, revealing the preferred conformations and the transitions between them.

For N,N'-disubstituted ureas, a key dynamic process is the rotation around the C-N bonds of the urea group. While the trans-trans conformation is generally the most stable, other conformations like cis-trans or cis-cis could be accessible, although likely at a higher energy cost. The simulations would quantify the relative populations of these conformers and the energy barriers for their interconversion.

Furthermore, the orientation of the 2-nitrophenyl group relative to the urea moiety would be another important dynamic feature. The simulation would reveal the flexibility of the molecule and the preferred dihedral angles, which could be influenced by intramolecular hydrogen bonding and steric hindrance.

Prediction of Solvent Effects on Molecular Behavior

The solvent plays a crucial role in determining the behavior of a solute molecule. MD simulations can explicitly model the interactions between this compound and the surrounding solvent molecules, providing a detailed understanding of solvation effects.

In an aqueous solution, the polar urea and nitro groups would be expected to form strong hydrogen bonds with water molecules. The N-H groups of the urea would act as hydrogen bond donors, while the carbonyl oxygen and the nitro group oxygens would act as hydrogen bond acceptors. The simulations would provide information on:

Radial Distribution Functions (RDFs): RDFs would show the probability of finding solvent molecules at a certain distance from specific atoms of the solute, quantifying the structure of the solvation shells.

Hydrogen Bonding Dynamics: The simulations would reveal the number and lifetime of hydrogen bonds between the solute and solvent, providing insights into the stability of the solvation structure.

Solvent Reorganization: The dynamics of the solvent molecules around the solute can be analyzed to understand how the solute affects the local solvent structure and dynamics. Studies on aqueous urea solutions have shown that urea can have a complex effect on the hydrogen bond network of water nih.govnih.gov.

By understanding these solvent effects, it is possible to predict how the molecular behavior of this compound might change in different solvent environments, which is crucial for applications where the compound is used in solution.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Ligand-Protein Interaction Modeling

To model the interaction of this compound with a protein, specific research performing molecular docking simulations would be required. Such studies would typically involve:

Preparation of the Ligand and Protein Structures: The 3D structure of this compound would be generated and optimized. A relevant protein target would be selected, and its crystal structure obtained from a repository like the Protein Data Bank (PDB).

Docking Simulations: Using software such as AutoDock, Glide, or GOLD, the ligand would be docked into the binding site of the protein. These simulations would generate multiple possible binding poses.

Analysis of Interactions: The resulting docked complexes would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein.

A hypothetical data table illustrating the kind of information that would be generated from such a study is presented below.

Hypothetical Ligand-Protein Interaction Data for this compound

| Protein Target | Binding Site Residues Involved in Hydrogen Bonding | Binding Site Residues Involved in Hydrophobic Interactions | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Hypothetical Kinase A | ASP145, GLU98 | LEU23, VAL31, ILE84 | -8.5 |

Identification of Potential Biological Targets and Binding Sites

Computational methods like reverse docking and pharmacophore modeling are employed to identify potential biological targets for a given compound. In the case of this compound, this would involve:

Screening against Target Databases: The compound's structure would be screened against databases of known protein structures to identify potential binding partners.

Pharmacophore-Based Screening: A pharmacophore model would be built based on the structural features of this compound. This model would then be used to search for proteins with complementary binding sites.

Without such studies, any list of potential biological targets would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

Development of Predictive Models for Biological Efficacy

To develop a QSAR model for this compound and its analogues, a dataset of structurally similar compounds with their corresponding measured biological activities would be necessary. The process would include:

Data Collection: Gathering a series of nitrophenylurea derivatives with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Model Building and Validation: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity. The model's predictive power would then be validated.

Rational Design of Novel Analogues

Based on a validated QSAR model and insights from molecular docking studies, novel analogues of this compound could be rationally designed. This process would aim to optimize the compound's interaction with its biological target and improve its efficacy. For example, modifications to the nitrophenyl ring or the ethylurea side chain could be proposed to enhance binding affinity or other desirable properties.

Advanced Research Applications of 1 1 2 Nitrophenyl Ethyl Urea and Its Analogues in Specific Fields

Role in Advanced Materials Science

The photoresponsive nature of the o-nitrobenzyl group is also being exploited in materials science to create dynamic and functional materials. Light can be used as an external trigger to alter the structure and properties of polymers and other materials on command.

Analogues of 1-(1-(2-nitrophenyl)ethyl)urea, specifically monomers containing the o-nitrobenzyl moiety, are used to synthesize photocleavable polymers. A prominent example is o-nitrobenzyl methacrylate (NBMA), which can be polymerized using controlled radical polymerization techniques like photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT). advancedsciencenews.comnih.gov This method allows for the creation of well-defined polymers where the o-nitrobenzyl group is incorporated into the polymer side chains. researchgate.netnih.gov

Upon exposure to UV light, the o-nitrobenzyl ester linkage cleaves, leading to the degradation of the polymer backbone or the release of molecules tethered to the side chains. advancedsciencenews.com This property is highly valuable for creating photoresists in microfabrication and for developing "on-command" drug delivery systems. advancedsciencenews.comacs.org For example, amphiphilic block copolymers have been synthesized using NBMA; these polymers self-assemble into nanoparticles that can encapsulate therapeutic agents and rapidly disassemble to release their cargo when irradiated with UV light. nih.gov

| Monomer | Polymerization Method | Resulting Polymer Property | Potential Application |

| o-Nitrobenzyl methacrylate (NBMA) | PET-RAFT advancedsciencenews.comnih.gov | Photocleavable side chains nih.gov | On-command drug delivery nih.gov |

| 2,5-Diformylfuran and Urea (B33335) | Condensation Polymerization cnrs.fr | Crosslinked resin cnrs.fr | Novel polymeric materials cnrs.fr |

| Formaldehyde and Urea | Polycondensation researchgate.net | Thermosetting resin researchgate.net | Adhesives, composites researchgate.net |

This table presents examples of monomers, including urea and o-nitrobenzyl analogues, used in the synthesis of functional polymers.

Nitrocellulose-based propellants are energetic materials that decompose over time, releasing nitrogen oxides that can catalyze further, potentially hazardous, autocatalytic degradation. dtic.mildtic.mil To ensure safety and prolong shelf life, stabilizer compounds are added to the propellant formulation. researchgate.net These stabilizers function by scavenging the acidic nitrogen oxide byproducts. google.com

The classes of compounds most widely used as stabilizers are aromatic amines (e.g., diphenylamine) and urea derivatives (e.g., Akardite, Ethyl Centralite). researchgate.netresearchgate.net While direct application of this compound as a propellant stabilizer is not prominently documented, its constituent parts—a nitroaromatic group and a urea functionality—are hallmarks of stabilizer chemistry. Urea derivatives are known to react with nitrogen oxides to prevent self-ignition. dtic.mil The nitrophenyl group itself is a feature in many stabilizer degradation products. dtic.mil Therefore, compounds like this compound represent a structural motif with potential for exploration in the development of new, potentially more effective or less toxic, propellant stabilizers.

Contribution to Lead Compound Discovery and Optimization in Drug Design

The urea functional group is considered a "privileged structure" in medicinal chemistry and drug discovery. nih.gov Its ability to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with biological targets like enzymes and receptors. researchgate.netnih.gov Consequently, incorporating a urea moiety is a common strategy in the design of new therapeutic agents.

Analogues of this compound, specifically various nitroaryl urea derivatives, have been synthesized and evaluated for a range of pharmacological activities. tandfonline.comnih.gov For instance, a series of urea derivatives bearing a nitroaryl moiety demonstrated antiproliferative activity against laryngeal and rhabdomyosarcoma cancer cell lines, with one compound showing moderate inhibition of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. tandfonline.comnih.gov

The development of aryl urea derivatives is a very active area of research, leading to numerous clinically approved drugs and investigational compounds. mdpi.com The synthetic accessibility of ureas, often prepared from isocyanates and amines, allows for the creation of large libraries of analogues for structure-activity relationship (SAR) studies. nih.govmdpi.com By systematically modifying the substituents on the aryl rings and the urea nitrogens, medicinal chemists can optimize compounds for improved potency, selectivity, and pharmacokinetic properties. nih.gov While this compound itself is primarily studied for its photolabile properties, its structural class—nitroaryl ureas—serves as a valuable template in the ongoing search for new lead compounds in drug discovery. hilarispublisher.comnih.gov

Modulating Drug Potency and Selectivity

The potency and selectivity of a drug candidate are critical determinants of its therapeutic efficacy and safety profile. For analogues of this compound, these properties can be systematically modulated through strategic structural modifications. The aryl urea scaffold is a common feature in a variety of kinase inhibitors, where it plays a pivotal role in binding to the enzyme's active site.

Potency Enhancement: The potency of aryl urea derivatives is often linked to the substituents on the aromatic rings. The nitro group on the phenyl ring of this compound is a strong electron-withdrawing group. This electronic feature can influence the hydrogen-bonding capability of the urea's N-H protons, potentially leading to stronger interactions with target proteins. Furthermore, modifications to the phenyl ring, such as the introduction of different substituents, can optimize interactions with hydrophobic pockets within the target's binding site, thereby increasing potency.

Selectivity Tuning: Selectivity, the ability of a drug to interact with its intended target over other proteins, is crucial for minimizing off-target effects. For kinase inhibitors, selectivity is often achieved by exploiting subtle differences in the amino acid residues of the ATP-binding pocket. The chiral center at the ethyl linker of this compound introduces a three-dimensional aspect to the molecule. This stereochemistry can be critical for achieving selectivity, as one enantiomer may fit more precisely into the target's active site than the other. By synthesizing and testing different stereoisomers and by modifying the substituents on the nitrophenyl ring, researchers can fine-tune the selectivity profile of these compounds. For instance, the placement and nature of substituents can either facilitate or hinder interactions with amino acids specific to a particular kinase, thus directing the compound's activity.

A hypothetical structure-activity relationship (SAR) study on analogues of this compound targeting a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), could yield data similar to that presented in the table below. Such studies are instrumental in identifying the key structural features that govern potency and selectivity.

| Compound ID | R1 (Substitution on Nitrophenyl Ring) | IC50 (nM) vs. Target Kinase | Selectivity vs. Off-Target Kinase (Fold) |

| Analogue A | H | 150 | 10 |

| Analogue B | 4-Chloro | 50 | 50 |

| Analogue C | 4-Methoxy | 200 | 5 |

| Analogue D | 3,4-Dichloro | 25 | 100 |

This table is illustrative and based on general principles of medicinal chemistry for aryl urea kinase inhibitors. The data does not represent experimental results for the specified compounds.

Enhancing Drug-Target Interactions through Hydrogen Bonding

In the context of kinase inhibitors, the urea group often forms a bidentate (two-point) hydrogen bond with the "hinge region" of the kinase domain. This interaction is a common binding motif for many approved kinase inhibitors and is crucial for their inhibitory activity. The N-H groups of the urea can donate hydrogen bonds to the backbone carbonyl oxygens of specific amino acid residues, such as glutamate and aspartate, in the hinge region. nih.gov

For a molecule like this compound, the urea moiety would be the primary anchor for hydrogen bonding interactions with a target kinase. The nitrophenyl and ethyl groups would then orient themselves to occupy adjacent hydrophobic pockets, further stabilizing the drug-target complex. The strength and geometry of these hydrogen bonds can be influenced by the electronic properties of the substituents on the aryl ring. The electron-withdrawing nitro group in this compound would increase the acidity of the N-H protons, making them stronger hydrogen bond donors and potentially leading to a more stable interaction with the target protein.

The table below illustrates the potential hydrogen bonding interactions of this compound and its analogues with key amino acid residues in a hypothetical kinase active site.

| Compound | Key Interacting Residue (H-bond Acceptor) | H-bond Donor from Compound | H-bond Distance (Å) |

| This compound | Glu885 (Backbone C=O) | N-H (Urea) | 1.9 |

| This compound | Asp1046 (Backbone N-H) | C=O (Urea) | 2.1 |

| Analogue B (4-Chloro) | Glu885 (Backbone C=O) | N-H (Urea) | 1.8 |

| Analogue B (4-Chloro) | Asp1046 (Backbone N-H) | C=O (Urea) | 2.0 |

This table is illustrative and based on common hydrogen bonding patterns observed for aryl urea kinase inhibitors. The data does not represent experimental results for the specified compounds.

Emerging Research Directions and Future Perspectives for 1 1 2 Nitrophenyl Ethyl Urea Research

Exploration of Novel Synthetic Pathways for Stereoisomers

The presence of a chiral carbon in the ethyl moiety of 1-(1-(2-Nitrophenyl)ethyl)urea means it exists as a pair of stereoisomers (R and S enantiomers). In medicinal chemistry, it is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic fates. Therefore, a key area of future research is the development of stereoselective synthetic methods to access each enantiomer in high purity.

Current synthetic approaches often result in a racemic mixture of the compound. acs.org Future explorations will likely focus on asymmetric synthesis. Potential strategies could include:

Chiral Resolution: Classical resolution of the racemic precursor, 1-(2-nitrophenyl)ethylamine, using chiral acids.

Asymmetric Hydrogenation: The asymmetric reduction of a precursor ketone, 2'-nitroacetophenone, using chiral catalysts to produce the chiral amine.

Enzymatic Kinetic Resolution: Utilizing enzymes that selectively react with one enantiomer of the racemic amine, allowing for the separation of the unreacted, pure enantiomer.

The development of these pathways is critical for enabling detailed studies into the specific biological activities of the individual R- and S-isomers, which is a prerequisite for any potential therapeutic development.

Application in Targeted Drug Delivery Systems

The structural motifs within this compound suggest its potential use as a targeting ligand in drug delivery systems. Urea (B33335) derivatives are known to form stable hydrogen bonds with biological targets, a principle that underpins the action of many approved drugs. nih.gov If this compound or its analogues are found to bind with high affinity to a specific biological target, such as an enzyme or receptor overexpressed in diseased tissues, it could be leveraged for targeted therapy. nih.gov

Future research in this domain would involve:

Target Identification: Screening this compound against panels of biological targets to identify specific binding partners.

Conjugation Chemistry: Developing methods to chemically link the compound to various drug delivery platforms, such as nanoparticles, liposomes, or antibody-drug conjugates (ADCs). The primary amine of the precursor or a functionalized version of the urea could serve as a conjugation handle.

In Vitro and In Vivo Evaluation: Assessing the efficacy of these targeted systems in cell cultures and animal models to confirm that the targeting moiety successfully directs the therapeutic payload to the desired site, thereby increasing efficacy and reducing off-target effects.

For instance, a urea-based ligand could be designed to target prostate-specific membrane antigen (PSMA), a concept that has been successfully demonstrated with other small molecule inhibitors. nih.gov

High-Throughput Screening and Combinatorial Chemistry for New Analogues

To explore the full potential of the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are indispensable. nih.gov These approaches allow for the rapid synthesis and evaluation of a large number of related compounds, or analogues, to identify molecules with improved potency, selectivity, or pharmacokinetic properties. nih.gov

A future research program would involve creating a combinatorial library by systematically varying the key components of the molecule:

The nitrophenyl ring could be substituted with other groups (e.g., halogens, alkyls, cyano groups) at different positions.

The ethyl linker could be elongated, shortened, or replaced with a more rigid cyclic structure.

The terminal urea nitrogen could be substituted with various alkyl or aryl groups.

This library would then be subjected to HTS using automated robotic systems to perform biochemical or cell-based assays. illinois.edu This allows for the efficient screening of thousands of compounds to identify "hits"—compounds that show activity against a specific biological target. nih.gov

Table 1: Hypothetical Combinatorial Library Design for this compound Analogues

| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 | Building Block Set 4 |

| Aromatic Ring (R1) | 2-Nitrophenyl | 4-Chlorophenyl | 3-Cyanophenyl | 2,4-Difluorophenyl |

| Linker (R2) | Ethyl | Propyl | Cyclohexyl | Benzyl |

| Urea Terminus (R3) | -NH2 | -NH(CH3) | -N(CH3)2 | -NH(Phenyl) |

This table illustrates a simplified matrix for generating a diverse chemical library around the core scaffold.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling rapid, data-driven decision-making. researchgate.net These computational tools can be applied to the study of this compound and its analogues to accelerate development and reduce costs. ijettjournal.orgaccscience.com

Future research directions integrating AI and ML include:

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates. nih.gov

De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for specific properties like binding affinity and drug-like characteristics. nih.gov

Synthesis Prediction: Utilizing AI algorithms to predict the most efficient synthetic routes for novel analogues, saving time and resources in the lab.

ADMET Prediction: Applying machine learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, identifying potential liabilities early in the discovery process.

Table 2: Application of AI/ML in the Development of this compound Analogues

| AI/ML Application | Objective | Potential Impact |

| QSAR Modeling | Predict biological activity from chemical structure. | Prioritize synthesis of high-potential analogues. |

| Generative Models | Design novel molecules with desired properties. | Expand chemical space beyond intuitive design. |

| Retrosynthesis Tools | Predict optimal synthetic pathways. | Accelerate the "make" cycle in research. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduce late-stage attrition of drug candidates. |

Investigating Environmental Fate and Phototransformations in Broader Contexts

A comprehensive understanding of a chemical's environmental impact is a critical aspect of modern chemical research. For this compound, this involves studying its persistence, degradation pathways, and potential transformation products in various environmental compartments.

The presence of a nitrophenyl group is particularly significant, as such compounds can undergo phototransformation when exposed to sunlight. northwestern.edu Research in this area should focus on:

Biodegradation: Assessing the rate and extent to which the compound is broken down by microorganisms in soil and water. Urea itself is readily biodegradable, but the fate of the aromatic portion needs investigation. regulations.gov

Hydrolysis: Determining the stability of the urea linkage under different pH conditions, which would likely yield urea and 1-(2-nitrophenyl)ethylamine.

Photodegradation: Studying the transformation of the compound in aqueous systems under simulated sunlight. Nitrophenolic compounds are known to degrade via photocatalytic processes, potentially forming various intermediates. researchgate.netfrontiersin.org This is crucial for understanding its environmental persistence and the potential formation of more toxic byproducts.

Table 3: Potential Environmental Degradation Products of this compound

| Degradation Pathway | Precursor | Potential Product(s) | Environmental Significance |

| Hydrolysis | This compound | 1-(2-Nitrophenyl)ethylamine, Urea, Carbon Dioxide, Ammonia (B1221849) | Urea and its breakdown products can act as nutrients. usda.gov |

| Photodegradation | This compound | Hydroxylated nitrophenyl derivatives, aminophenols | Intermediates may have different toxicity profiles than the parent compound. |

Future studies will likely employ advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify these degradation products, providing a complete picture of the compound's environmental lifecycle.

Q & A

Q. What are the established synthetic routes for 1-(1-(2-Nitrophenyl)ethyl)urea, and what factors influence yield and purity?

The synthesis typically involves nitration of a phenyl precursor followed by alkylation and urea coupling. A common approach includes:

- Step 1 : Nitration of a substituted phenyl compound to form 2-nitrophenyl derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

- Step 2 : Ethylation via nucleophilic substitution or reductive amination to introduce the ethyl group.

- Step 3 : Urea formation using isocyanate or carbamate intermediates under anhydrous conditions. Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for urea coupling), and stoichiometric ratios of reagents. Purity is optimized via recrystallization or column chromatography .

Table 1 : Example Optimization Parameters for Urea Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | ↑↑ |

| Solvent | Anhydrous DMF | ↑ |

| Reaction Time | 12–16 hours | ↔ |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm urea NH protons (δ 5.8–6.2 ppm) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry for molecular ion validation ([M+H]⁺ expected).

- FT-IR : Peaks at ~1650 cm⁻¹ (urea C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch). Cross-validation with elemental analysis (C, H, N) ensures structural fidelity .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be systematically addressed?

Discrepancies often arise from differences in assay conditions or target selectivity. Methodological solutions include: